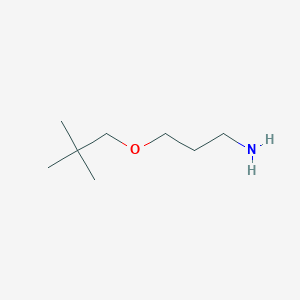

3-(2,2-Dimethylpropoxy)propan-1-amine

Description

Significance of Alkyl Amines and Ethers in Contemporary Organic Synthesis

Alkyl amines and ethers are fundamental functional groups that are ubiquitous in organic chemistry, with profound importance in both medicinal chemistry and materials science. Amines are crucial components of a vast array of pharmaceuticals, including antihistamines, antidepressants, and analgesics, where the nitrogen atom often plays a key role in binding to biological targets. nih.govrsc.org They also serve as essential building blocks for agrochemicals and as curing agents for epoxy resins, forming durable polymer networks. threebond.co.jp

Ethers are prized for their chemical stability and their ability to modify the properties of molecules, such as solubility and metabolic resistance, making them a common feature in drug design. chemicalbook.com The ether linkage is also integral to various polymers and materials, contributing to their desired physical properties. The combination of both an amine and an ether functionality within a single molecule, as seen in 3-(2,2-Dimethylpropoxy)propan-1-amine (B6588610), creates a versatile scaffold that can be used to construct more complex structures for a wide range of applications.

Strategic Importance of this compound as a Versatile Synthetic Target and Intermediate in Chemical Sciences

The strategic value of this compound lies in its unique combination of a reactive primary amine and a robust neopentyl ether structure. This bifunctional nature makes it a valuable intermediate in the synthesis of more complex molecules and polymers.

The primary amine group serves as a reactive handle for a variety of chemical transformations. It can undergo reactions such as alkylation, acylation, and reductive amination to build larger molecular frameworks. This reactivity is particularly useful in polymer chemistry, where it can function as a monomer or a curing agent for epoxy resins. threebond.co.jp Primary amines react with epoxy groups to form crosslinked, thermoset polymers with high strength and chemical resistance. polymerinnovationblog.com

A key feature of this molecule is the neopentyl group, (CH₃)₃CCH₂–. This bulky alkyl structure is known to enhance the thermal and hydrolytic stability of materials it is incorporated into. chemicalbook.comnih.gov Products derived from neopentyl glycol, the precursor to the ether portion of this molecule, are used in high-performance coatings, synthetic lubricants, and polyester (B1180765) resins precisely because of the stability this group imparts. chemicalbook.comnih.gov Therefore, this compound is a strategic intermediate for creating polymers and materials that require enhanced durability against heat, light, and water. chemicalbook.com Its use as a curing agent or co-monomer can introduce these desirable properties into the final product.

Table 1: Potential Applications based on Molecular Structure

| Structural Feature | Chemical Functionality | Potential Application | Benefit |

| Primary Amine (-NH₂) | Nucleophilic, Basic | Epoxy Curing Agent, Polymer Monomer | Forms strong, crosslinked polymer networks. |

| Ether Linkage (-O-) | Chemically Stable | Backbone of polymers and coatings | Provides flexibility and chemical resistance. |

| Neopentyl Group ((CH₃)₃CCH₂–) | Sterically Hindering, Stable | Modifier for resins and lubricants | Imparts thermal stability and resistance to hydrolysis. |

Historical Development of Synthetic Approaches to Related Ether-Amine Scaffolds

The synthesis of molecules containing both ether and amine functionalities has evolved with the broader development of organic chemistry. Historically, the construction of such scaffolds has relied on a few robust and foundational reactions.

One of the oldest and most fundamental methods for forming an ether bond is the Williamson ether synthesis , developed in the 1850s. This reaction involves the reaction of an alkoxide with a primary alkyl halide. While broadly applicable, its direct use for complex ether-amines would require careful selection of starting materials to avoid side reactions with the amine group.

For the specific class of 3-alkoxypropan-1-amines, a common and historically significant industrial method involves a two-step process: cyanoethylation followed by hydrogenation .

Cyanoethylation : An alcohol is reacted with acrylonitrile (B1666552) (CH₂=CHCN) in the presence of a base catalyst. This Michael addition reaction forms an alkoxypropionitrile intermediate.

Hydrogenation : The resulting nitrile is then catalytically hydrogenated to reduce the nitrile group (–C≡N) to a primary amine (–CH₂NH₂).

This two-step sequence has been a cornerstone for the industrial production of various ether amines. google.com Patents describe processes for producing alkyloxypropylamines where an alcohol is first reacted with acrylonitrile, and the resulting intermediate is then hydrogenated using catalysts like Raney nickel or sponge cobalt. nih.gov This method provides an efficient route to the 3-aminopropyl ether scaffold from readily available starting materials. The development of more effective catalysts and the optimization of reaction conditions have continued to improve the efficiency and purity of ether amines produced through this pathway.

Structure

3D Structure

Properties

Molecular Formula |

C8H19NO |

|---|---|

Molecular Weight |

145.24 g/mol |

IUPAC Name |

3-(2,2-dimethylpropoxy)propan-1-amine |

InChI |

InChI=1S/C8H19NO/c1-8(2,3)7-10-6-4-5-9/h4-7,9H2,1-3H3 |

InChI Key |

WOYWIZWDQQWJEH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)COCCCN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 2,2 Dimethylpropoxy Propan 1 Amine

Retrosynthetic Analysis of 3-(2,2-Dimethylpropoxy)propan-1-amine (B6588610)

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. ias.ac.in This process involves identifying key chemical bonds that can be disconnected, corresponding to reliable forward synthetic reactions.

Identification of Key Disconnections and Precursor Fragments

For this compound, the most logical disconnections are at the C-O ether bond and the C-N amine bond. Disconnecting next to a heteroatom is a common and effective strategy in retrosynthesis. ias.ac.inamazonaws.com

Disconnection of the C-O Ether Bond: This disconnection is the most strategic, as it breaks the molecule into two key fragments: a neopentyl-containing fragment and a 3-aminopropanol-derived fragment. This approach simplifies the synthesis by creating two smaller, more manageable precursor molecules. The corresponding forward reaction would be an etherification.

Precursor Fragments:

Neopentyl alcohol (2,2-dimethylpropan-1-ol) or a derivative with a good leaving group (e.g., neopentyl bromide).

3-Aminopropan-1-ol or a derivative where the amine is protected.

Disconnection of the C-N Amine Bond: While possible, this disconnection is generally less favorable as it would lead to more complex starting materials or require more synthetic steps.

Considerations for Scalable and Industrial Synthesis Strategies

For a synthesis to be viable on an industrial scale, several factors must be considered: cost and availability of starting materials, reaction efficiency, safety, and ease of purification.

Formation of the Ether Linkage in this compound

The formation of the ether linkage is the cornerstone of the synthesis of this compound. Several classical and modern methods can be employed for this transformation.

Williamson Ether Synthesis and its Modern Variants

The Williamson ether synthesis is a robust and widely used method for preparing ethers, involving the reaction of an alkoxide with an alkyl halide. wikipedia.org In the context of synthesizing this compound, two main pathways can be envisioned:

Pathway A: Reaction of the sodium salt of neopentyl alcohol (sodium neopentoxide) with a 3-halopropylamine derivative (e.g., 3-bromopropan-1-amine with a protected amine).

Pathway B: Reaction of the sodium salt of 3-aminopropanol (with a protected amine) with a neopentyl halide (e.g., neopentyl bromide).

Due to the steric hindrance of the neopentyl group, Pathway A is generally preferred as it involves a primary alkyl halide, which is more susceptible to S(_N)2 attack. masterorganicchemistry.com

| Pathway | Alkoxide | Alkyl Halide | Key Consideration |

| A | Sodium neopentoxide | N-protected 3-halopropylamine | Less sterically hindered alkyl halide, favoring S(_N)2. |

| B | Sodium salt of N-protected 3-aminopropanol | Neopentyl halide | Sterically hindered alkyl halide, potential for competing elimination reactions. |

Modern Variants for Enhanced Efficiency:

To improve the efficiency and scalability of the Williamson ether synthesis, several modern variants have been developed:

Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can facilitate the reaction between an aqueous solution of the alkoxide and an organic solution of the alkyl halide. This avoids the need for anhydrous conditions and can accelerate the reaction rate.

Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing rapid and uniform heating.

Mitsunobu Reactions and Related Stereoselective Etherifications

The Mitsunobu reaction is a powerful tool for forming C-O bonds under mild conditions, typically involving an alcohol, a pronucleophile (in this case, another alcohol), a phosphine (B1218219) reagent (e.g., triphenylphosphine, PPh(_3)), and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). rsc.org

For the synthesis of this compound, the Mitsunobu reaction could be employed by reacting neopentyl alcohol with N-protected 3-aminopropanol. A key advantage of the Mitsunobu reaction is its high degree of stereoselectivity, proceeding with inversion of configuration at the reacting alcohol center. rsc.org However, for the achiral target molecule, this feature is not relevant.

A significant challenge in applying the Mitsunobu reaction to amine-containing substrates is the basicity of the amine, which can interfere with the reaction. Modern protocols have been developed to address this by using specialized phosphine reagents or by performing the reaction under conditions that favor the desired etherification. researchgate.netthieme-connect.com

| Reagent | Role in Mitsunobu Reaction |

| Neopentyl alcohol | One of the alcohol coupling partners |

| N-protected 3-aminopropanol | The other alcohol coupling partner |

| Triphenylphosphine (PPh(_3)) | Activates the alcohol |

| Diethyl azodicarboxylate (DEAD) | Oxidant |

Catalytic Etherification Approaches

Catalytic methods for ether synthesis are highly sought after for their efficiency and atom economy. A notable approach is the three-component catalytic amino etherification of alkenes. nih.gov While not a direct synthesis of the target molecule from the proposed precursors, this methodology highlights the ongoing development in the field. This type of reaction allows for the simultaneous introduction of an amine and an ether functionality across a double bond, offering a convergent and innovative route to related structures.

For the direct coupling of neopentyl alcohol and 3-aminopropanol, research into catalytic methods is ongoing. Potential strategies could involve the use of transition metal catalysts to facilitate the dehydration reaction between the two alcohols.

Formation of the Primary Amine Functionality in this compound

The introduction of a primary amine is a critical step in the synthesis of this compound. Various classical and modern synthetic strategies can be employed, each with its own set of advantages and limitations regarding precursor availability, reaction conditions, and functional group tolerance.

Reductive Amination Strategies of Aldehydes and Ketones

Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds. wikipedia.orgorganic-chemistry.org This process involves the reaction of an aldehyde or ketone with ammonia (B1221849) to form an intermediate imine, which is then reduced in situ to the desired primary amine. wikipedia.orglibretexts.org For the synthesis of this compound, the key precursor would be 3-(2,2-dimethylpropoxy)propanal.

The reaction is typically carried out as a one-pot synthesis, which is advantageous for its operational simplicity. wikipedia.org A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being particularly effective due to their mild nature and selectivity for the iminium ion over the starting aldehyde. harvard.edu Catalytic hydrogenation over metals like palladium, platinum, or nickel is also a viable, and often more economical, approach. mdpi.com

Table 1: Comparison of Reducing Agents for the Reductive Amination of 3-(2,2-Dimethylpropoxy)propanal

| Reducing Agent | Typical Solvent | Temperature (°C) | Key Advantages | Potential Drawbacks |

| Sodium Triacetoxyborohydride | Dichloroethane (DCE), Tetrahydrofuran (THF) | 20-25 | Mild, high selectivity, broad functional group tolerance. harvard.edu | Stoichiometric amounts of reagent required. |

| Sodium Cyanoborohydride | Methanol (MeOH) | 20-25 | Effective at slightly acidic pH, selective for iminium ions. | Toxicity of cyanide byproducts. harvard.edu |

| H₂/Palladium on Carbon (Pd/C) | Ethanol (EtOH), Methanol (MeOH) | 25-50 | Economical, clean workup. mdpi.com | Requires specialized hydrogenation equipment, potential for over-reduction. |

| H₂/Raney Nickel (Ra-Ni) | Ethanol (EtOH), Ammonia | 50-100 | Cost-effective for large-scale synthesis. | High pressure and temperature may be required, potential for side reactions. |

Nucleophilic Substitution Reactions with Ammonia or Amine Precursors (e.g., Gabriel Synthesis, Alkylation of Ammonia)

Nucleophilic substitution provides a direct route to forming the carbon-nitrogen bond. However, the direct alkylation of ammonia with a suitable alkyl halide, such as 1-chloro-3-(2,2-dimethylpropoxy)propane, is often plagued by a lack of selectivity, leading to the formation of mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium salts. wikipedia.orgmasterorganicchemistry.com This occurs because the initially formed primary amine is often more nucleophilic than ammonia itself. masterorganicchemistry.com Using a large excess of ammonia can favor the formation of the primary amine but can be impractical. youtube.com

To circumvent the issue of overalkylation, the Gabriel synthesis offers a robust alternative for the exclusive synthesis of primary amines. wikipedia.orgmasterorganicchemistry.com This method involves the N-alkylation of potassium phthalimide (B116566) with an alkyl halide. wikipedia.org The phthalimide group acts as a surrogate for the -NH₂ group, and because the nitrogen lone pair is delocalized by the adjacent carbonyl groups, the resulting N-alkylphthalimide is not nucleophilic enough to undergo further alkylation. masterorganicchemistry.com The primary amine is then liberated from the N-alkylphthalimide intermediate by reaction with hydrazine (B178648) (the Ing-Manske procedure) or through acidic or basic hydrolysis. wikipedia.orgjk-sci.comthermofisher.com

Table 2: Key Steps in the Gabriel Synthesis of this compound

| Step | Reagents | Intermediate/Product | Purpose |

| 1. N-Alkylation | Potassium phthalimide, 1-halo-3-(2,2-dimethylpropoxy)propane, DMF | N-[3-(2,2-Dimethylpropoxy)propyl]phthalimide | Formation of the C-N bond via an Sₙ2 reaction. masterorganicchemistry.com |

| 2. Deprotection | Hydrazine hydrate (B1144303) (N₂H₄·H₂O), Ethanol | This compound and phthalhydrazide | Liberation of the primary amine under mild conditions. wikipedia.orglscollege.ac.in |

Reduction of Nitriles, Amides, and Nitro Compounds

The reduction of nitrogen-containing functional groups is a fundamental strategy for amine synthesis. Each precursor—nitrile, amide, or nitro compound—offers a distinct synthetic pathway.

Reduction of Nitriles : The corresponding nitrile, 3-(2,2-dimethylpropoxy)propanenitrile, can be reduced to this compound. This transformation can be achieved through catalytic hydrogenation using catalysts such as Raney nickel, palladium, or platinum, or by using chemical reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.org

Reduction of Amides : The reduction of 3-(2,2-dimethylpropoxy)propanamide with a powerful reducing agent like LiAlH₄ effectively converts the carbonyl group into a methylene (B1212753) group, yielding the target primary amine. This method is particularly useful as amides can be readily prepared from carboxylic acids or their derivatives.

Reduction of Nitro Compounds : The reduction of a nitro compound, such as 1-(2,2-dimethylpropoxy)-3-nitropropane, provides another route to the primary amine. A wide range of reducing agents can be employed for this transformation, from catalytic hydrogenation (e.g., H₂/Pd-C) to metals in acidic media (e.g., Fe/HCl, Sn/HCl). Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.

Table 3: Overview of Reduction Methods for Amine Synthesis

| Precursor Functional Group | Precursor Name | Common Reducing Agents | General Reaction Conditions |

| Nitrile | 3-(2,2-Dimethylpropoxy)propanenitrile | LiAlH₄ in THF; H₂ with Raney Ni, Pd/C, or PtO₂ | LiAlH₄: Reflux in THF, followed by aqueous workup. Catalytic hydrogenation: Elevated pressure and temperature may be required. |

| Amide | 3-(2,2-Dimethylpropoxy)propanamide | LiAlH₄ in THF; Borane (BH₃) | Typically requires strong reducing agents and anhydrous conditions. |

| Nitro | 1-(2,2-Dimethylpropoxy)-3-nitropropane | H₂/Pd-C; Fe/HCl; SnCl₂ | Catalytic hydrogenation is often performed at room temperature and atmospheric pressure. Metal/acid reductions may require heating. |

Hofmann Rearrangement and Curtius Rearrangement for Primary Amine Synthesis

Both the Hofmann and Curtius rearrangements are powerful methods for converting carboxylic acid derivatives into primary amines with the loss of one carbon atom. masterorganicchemistry.comthermofisher.com This "degradative amination" is particularly useful when the required carboxylic acid precursor is more accessible than the corresponding aldehyde or alkyl halide.

Hofmann Rearrangement : This reaction involves the treatment of a primary amide with bromine or another halogen in a basic aqueous solution. masterorganicchemistry.comeurekaselect.com For the synthesis of this compound, the starting material would be 4-(2,2-dimethylpropoxy)butanamide. The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed in situ to the primary amine and carbon dioxide. masterorganicchemistry.com A key advantage of this method is that it can be performed as a one-pot reaction. wikipedia.org

Curtius Rearrangement : The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be hydrolyzed or reacted with other nucleophiles to yield the primary amine. nih.govnrochemistry.com The acyl azide is typically prepared from the corresponding carboxylic acid, 4-(2,2-dimethylpropoxy)butanoic acid, via its acid chloride or by using reagents like diphenylphosphoryl azide (DPPA). organic-chemistry.orgrsc.org The rearrangement occurs with retention of configuration of the migrating group and is known for its mild conditions and broad substrate scope. nrochemistry.com

Table 4: Comparison of Hofmann and Curtius Rearrangements

| Feature | Hofmann Rearrangement | Curtius Rearrangement |

| Starting Material | Primary Amide (e.g., 4-(2,2-dimethylpropoxy)butanamide) | Carboxylic Acid (via Acyl Azide) (e.g., 4-(2,2-dimethylpropoxy)butanoic acid) |

| Key Reagents | Br₂ or N-bromosuccinimide (NBS), NaOH masterorganicchemistry.com | Diphenylphosphoryl azide (DPPA) or Sodium Azide (NaN₃) on an activated acid organic-chemistry.orgrsc.org |

| Intermediate | Isocyanate masterorganicchemistry.com | Isocyanate nih.gov |

| Key Advantage | Often a one-pot procedure from the amide. | Milder conditions, avoids harsh bases and halogens, stable isocyanate can be isolated. nrochemistry.com |

| Byproducts | Carbon dioxide, halide salts. | Nitrogen gas, carbon dioxide (upon hydrolysis). nih.gov |

Direct Amination Methodologies

Direct amination methodologies aim to introduce the amine functionality in a more atom-economical and step-efficient manner. While less common for aliphatic amines compared to other methods, research into direct C-H amination is an active area. For a substrate like 3-(2,2-dimethylpropoxy)propane, this would involve the selective activation of a C-H bond at the terminal position and subsequent reaction with an amine source. However, achieving such regioselectivity in a molecule with multiple C-H bonds is a significant challenge and typically requires specialized catalysts and directing groups. As such, for a simple aliphatic ether like the precursor to the title compound, this method is currently less synthetically viable compared to the more established routes.

Integration of Catalytic Systems in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering pathways that are more efficient, selective, and environmentally benign. In the context of synthesizing this compound, catalytic systems are most prominently featured in hydrogenation reactions.

Catalytic Reductive Amination : As discussed in section 2.3.1, the use of heterogeneous catalysts like palladium on carbon (Pd/C), platinum dioxide (PtO₂), or Raney Nickel is central to the reductive amination of 3-(2,2-dimethylpropoxy)propanal with ammonia under a hydrogen atmosphere. mdpi.com The choice of catalyst can influence selectivity and reaction conditions. For instance, cobalt-based catalysts have also been explored for reductive aminations, demonstrating high activity and selectivity under specific conditions. mdpi.com

Catalytic Reduction of Nitriles and Nitro Compounds : The reduction of 3-(2,2-dimethylpropoxy)propanenitrile or 1-(2,2-dimethylpropoxy)-3-nitropropane is heavily reliant on catalytic hydrogenation. These reactions are often cleaner and higher yielding than those using stoichiometric metal hydride reagents. The development of more active and selective catalysts allows these reductions to be carried out under milder conditions of temperature and pressure.

Homogeneous Catalysis for C-O and C-N Bond Formation

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions for the construction of molecules like this compound.

For the formation of the ether linkage (C-O bond), transition metal catalysts are pivotal. For instance, cobalt-catalyzed processes can be employed for the reductive etherification of carbonyl compounds. acs.org A plausible route could involve the reaction of neopentyl alcohol with a suitable three-carbon aldehyde under hydroformylation conditions, promoted by a cobalt catalyst with phosphine oxide promoters. acs.org Another approach is the use of ruthenium-based catalysts, such as well-defined N-heterocyclic carbene (NHC) ruthenium complexes, which are highly active for hydrogen transfer reactions. longdom.org These catalysts can facilitate the direct coupling of an alcohol and another alcohol-derived species, though this is more common for C-N bond formation. longdom.org

For the critical C-N bond formation, homogeneous catalysts have been extensively developed. Rhodium-catalyzed reductive amination is a highly selective method. acs.org This could involve the reaction of an appropriate aldehyde with an amine source in the presence of a rhodium catalyst and a reducing agent. acs.org Furthermore, cobalt(III)-catalyzed three-component C-H bond addition cascades represent a highly stereoselective method for creating complex amine structures, although their direct application to this specific molecule would depend on the starting materials. nih.gov Iron-catalyzed reactions are also gaining prominence due to the low cost and toxicity of iron. acs.org Iron-catalyzed ligand-to-metal charge transfer (LMCT) processes can enable radical additions to C=N bonds, providing a pathway to amino acid derivatives. acs.org

Table 1: Comparison of Homogeneous Catalysts for C-O and C-N Bond Formation

| Catalyst Type | Target Bond | Advantages | Potential Challenges |

|---|---|---|---|

| Cobalt-phosphine oxide | C-O | High selectivity in reductive etherification. acs.org | May require high temperatures and pressures. |

| Rhodium complexes | C-N | High selectivity in reductive amination. acs.org | Cost of rhodium, catalyst recovery. |

| Ruthenium-NHC complexes | C-N | High activity in hydrogen transfer reactions. longdom.org | Sensitivity to air and moisture. |

| Iron complexes | C-N | Low cost, low toxicity. acs.org | May have lower turnover numbers than precious metals. |

| Cobalt(III) complexes | C-N | High stereoselectivity in cascade reactions. nih.gov | Substrate scope may be limited. |

Heterogeneous Catalysis in Amine and Ether Synthesis

Heterogeneous catalysts, which are in a different phase from the reactants, are advantageous for industrial applications due to their ease of separation and recyclability.

The synthesis of ethers can be achieved through the dehydration of alcohols using solid acid catalysts like zeolites, mesoporous silicas, or acid resins. tandfonline.com For instance, an industrial process for diethyl ether utilizes a heterogeneous catalyst. masterorganicchemistry.com A similar approach could be adapted for the formation of the neopentyl ether linkage. The Williamson ether synthesis, a classical method, can also be performed in a heterogeneous medium using solid basic reagents like KOH/Al2O3. tandfonline.com This method involves the reaction of an alcohol with an organohalide. tandfonline.com

For the synthesis of the amine group, catalytic amination of alcohols is a key strategy. Copper-containing catalysts are often used for the liquid-phase reductive amination of amino ether alcohols to the corresponding amines. google.com A continuous gas-phase process using a Cu/Zn-based catalyst has also been developed for this conversion. google.com Nanostructured, bimetallic catalysts, such as Co/Sc, have shown high efficiency in both "borrowing hydrogen" (also known as hydrogen autotransfer) and reductive amination pathways for the synthesis of primary, secondary, and tertiary amines from alcohols and ammonia. uni-bayreuth.deresearchgate.net These catalysts are often reusable, adding to the sustainability of the process. uni-bayreuth.de

Table 2: Examples of Heterogeneous Catalysts in Ether and Amine Synthesis

| Catalyst System | Reaction Type | Substrates | Advantages |

|---|---|---|---|

| Solid Acids (e.g., Zeolites) | Ether Synthesis (Dehydration) | Alcohols masterorganicchemistry.com | Recyclable, suitable for continuous processes. |

| KOH/Al2O3 | Ether Synthesis (Williamson) | Alcohol and Organohalide tandfonline.com | Avoids homogeneous base, simplifies workup. |

| Cu/Zn-based | Amine Synthesis (Amination) | Amino ether alcohol and amine google.com | Can be used in continuous gas-phase reactions. |

| Co/Sc Nanoparticles | Amine Synthesis (Borrowing Hydrogen/Reductive Amination) | Alcohol and Ammonia uni-bayreuth.deresearchgate.net | High efficiency, reusability, broad scope. |

Organocatalysis and Biocatalysis for Enhanced Selectivity and Efficiency

Organocatalysis and biocatalysis are emerging as powerful tools in organic synthesis, offering high selectivity under mild conditions and avoiding the use of potentially toxic metals.

Organocatalytic methods for C-N bond formation are of significant interest. A novel metal-free method for the amination of alkyl ethers involves the use of n-Bu4NI as a catalyst with t-BuOOH as the oxidant. nih.govrsc.org This approach facilitates an intermolecular oxidative C(sp3)-N bond formation. nih.govrsc.org While this specific method leads to hemiaminal ethers, the principles could be adapted for the synthesis of the target amine. Secondary amines have also been used as organocatalysts for C-H hydroxylation, demonstrating the potential for catalyst-controlled selectivity in functionalizing C-H bonds. nih.gov

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity. nih.gov Engineered heme-dependent enzymes, such as cytochrome P450, have shown immense potential in biocatalysis for C-C or C-N bond formation. qub.ac.ukqub.ac.ukresearchgate.net These enzymatic systems can address long-standing challenges in traditional small-molecule catalysis. nih.gov The formation of C-N bonds can be facilitated enzymatically through nucleophilic and nitrene transfer mechanisms. researchgate.net While not yet specifically applied to this compound, the development of tailored biocatalysts for the synthesis of complex industrial products is a promising area of research. qub.ac.ukqub.ac.uk

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is crucial for developing sustainable synthetic routes. yale.edusigmaaldrich.comepa.gov These principles focus on reducing waste, minimizing energy consumption, and using renewable resources. yale.edusigmaaldrich.comepa.gov

Utilization of Sustainable Solvents and Solvent-Free Reaction Conditions

The choice of solvent has a significant impact on the environmental footprint of a chemical process. acs.org Traditional solvents for reactions like reductive amination often include chlorinated solvents such as dichloromethane (B109758) and 1,2-dichloroethane. acsgcipr.orgresearchgate.net Green chemistry encourages the replacement of these hazardous solvents with more environmentally benign alternatives. rsc.org For aldehyde-based direct reductive amination, studies have shown that greener solvents like ethyl acetate (B1210297) and dimethyl carbonate can be effective replacements. researchgate.net Alcohols are generally considered a green solvent class, though caution is needed in reductive aminations with H2 and a metal catalyst, as the alcohol can sometimes participate in the reaction. acsgcipr.org In some cases, it may be possible to run reactions under solvent-free conditions, which completely eliminates solvent waste.

Table 3: Solvent Selection Guide for Reductive Amination

| Solvent Class | Examples | Greenness Rating | Comments |

|---|---|---|---|

| Chlorinated | Dichloromethane, 1,2-Dichloroethane | Undesirable acsgcipr.orgresearchgate.net | Effective but pose environmental and health risks. |

| Esters | Ethyl Acetate | Recommended researchgate.net | Broadly comparable performance to chlorinated solvents. |

| Carbonates | Dimethyl Carbonate | Recommended researchgate.net | Viable green alternative. |

| Ethers | 2-Methyltetrahydrofuran (2-MeTHF) | Acceptable msu.edu | Derived from renewable resources. |

| Alcohols | Methanol, Isopropyl Alcohol | Acceptable acs.orgacsgcipr.org | Generally green, but potential for side reactions. |

Atom Economy and Waste Minimization Strategies

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. acs.orgwikipedia.orgskpharmteco.com Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.orgskpharmteco.com

Reactions with high atom economy are those that generate minimal byproducts. longdom.org For example, direct C-N formation from alcohols and N-containing molecules can be highly atom-economical, producing only hydrogen as a byproduct. longdom.org Catalytic "hydrogen borrowing" or "hydrogen autotransfer" aminations are excellent examples of atom-economical reactions, as they effectively use the hydrogen from the starting alcohol for the reduction step, generating only water as a byproduct. uni-bayreuth.dersc.org In contrast, classical methods like the Gabriel synthesis for amines suffer from low atom economy due to the formation of stoichiometric amounts of waste. rsc.org The use of catalytic reagents is superior to stoichiometric reagents, as catalysts are used in small amounts and can facilitate many reaction cycles, thus minimizing waste. epa.govacs.org

Development of Energy-Efficient Synthetic Protocols

Energy efficiency is a key principle of green chemistry, aiming to minimize the environmental and economic impacts of chemical processes. yale.edu Whenever possible, synthetic methods should be conducted at ambient temperature and pressure. yale.edu

The development of highly active catalysts can significantly reduce the energy requirements of a reaction by lowering the activation energy, allowing the reaction to proceed at lower temperatures. For instance, visible-light-promoted reactions represent an energy-efficient approach. A visible-light-induced C(sp3)-H amination of ethers has been developed, operating under mild conditions. acs.org Similarly, some organocatalytic and biocatalytic reactions can be performed at or near room temperature, reducing the energy input needed for heating. nih.govnih.gov Continuous flow processes, often used with heterogeneous catalysts, can also be more energy-efficient than batch processes by providing better heat transfer and control. acs.org

Use of Renewable Feedstocks and Bioderived Precursors

The transition towards sustainable chemical manufacturing necessitates the exploration of renewable feedstocks for the synthesis of valuable compounds like this compound. While dedicated bio-based production routes for this specific amine are not yet established, a hypothetical and plausible synthetic pathway can be conceptualized by leveraging well-documented advancements in biorefinery and green chemistry. This approach involves the synthesis of key structural fragments of the target molecule—specifically the neopentyl and the 3-aminopropoxy moieties—from renewable resources, followed by their subsequent coupling.

The proposed strategy hinges on the separate, bio-based production of a neopentyl precursor, such as neopentyl alcohol, and a C3-amine precursor, like 3-aminopropan-1-ol. These bioderived intermediates can then be joined through established chemical transformations, such as etherification, to yield the final product.

Hypothetical Renewable Route to the Neopentyl Moiety

A potential pathway to a renewable neopentyl precursor originates from bio-isobutanol, which is readily produced via the fermentation of biomass-derived sugars. mdpi.comgevo.comnih.gov The conversion of isobutanol to a neopentyl skeleton can be envisioned through a series of catalytic steps.

Initially, bio-isobutanol can be dehydrated to isobutene using solid acid catalysts like γ-Al2O3 or zeolites. researchgate.netbohrium.comshokubai.org This is a well-studied transformation with high selectivity. Subsequently, the resulting bio-isobutene can undergo hydroformylation to produce isovaleraldehyde (B47997) (3-methylbutanal). google.com This reaction, however, can be challenging and may yield a mixture of isomers. A further envisioned step would be the isomerization and subsequent reduction of isovaleraldehyde to neopentyl alcohol. While theoretically plausible, this sequence highlights the catalytic challenges that need to be overcome for an efficient process.

An alternative, though more complex, conceptual route could involve the carbonylation of bio-isobutene under specific catalytic conditions to form pivalic acid, which can then be reduced to neopentyl alcohol.

The following table summarizes a conceptual pathway from bio-isobutanol to a neopentyl precursor.

| Step | Reactant | Transformation | Potential Catalyst | Product |

| 1 | Bio-Isobutanol | Dehydration | γ-Al2O3, Zeolites | Isobutene |

| 2 | Isobutene | Hydroformylation | Rhodium-based | Isovaleraldehyde |

| 3 | Isovaleraldehyde | Isomerization/Reduction | To be developed | Neopentyl Alcohol |

This table presents a conceptual pathway; specific catalysts and conditions for all steps would require further research and development.

Hypothetical Renewable Route to the 3-Aminopropoxy Moiety

The 3-aminopropoxy fragment can be conceptually derived from glycerol (B35011), a readily available and inexpensive byproduct of biodiesel production. The initial step involves the microbial or enzymatic dehydration of glycerol to 3-hydroxypropionaldehyde (3-HPA). nih.govresearchgate.netnih.govacs.org This biotransformation is achieved by various microorganisms, including Lactobacillus reuteri and Klebsiella pneumoniae. researchgate.netresearchgate.net

The subsequent and final step to obtain the desired precursor is the reductive amination of 3-HPA. libretexts.orgwikipedia.orgorganicreactions.org This reaction involves treating 3-HPA with ammonia in the presence of a reducing agent, such as hydrogen gas and a suitable catalyst (e.g., nickel or palladium-based), to yield 3-aminopropan-1-ol. This is a well-established and efficient method for the synthesis of primary amines. libretexts.org

A summary of the proposed renewable route to the 3-aminopropoxy precursor is detailed in the table below.

| Step | Reactant | Transformation | Catalyst/Biocatalyst | Product |

| 1 | Glycerol | Dehydration | Glycerol dehydratase (e.g., from Lactobacillus reuteri) | 3-Hydroxypropionaldehyde (3-HPA) |

| 2 | 3-HPA | Reductive Amination | Ammonia, H2, Ni or Pd-based catalyst | 3-Aminopropan-1-ol |

This table outlines a plausible bio-based route; optimization of catalysts and reaction conditions is an active area of research.

Final Assembly via Green Chemistry Principles

Chemical Reactivity and Derivatization Studies of 3 2,2 Dimethylpropoxy Propan 1 Amine

Reactions Involving the Primary Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a moderate base, enabling it to participate in a wide array of chemical reactions. These reactions are fundamental to the derivatization of 3-(2,2-Dimethylpropoxy)propan-1-amine (B6588610) for various applications.

The primary amine of this compound readily reacts with electrophilic reagents, leading to the formation of N-substituted derivatives.

Acylation: In the presence of a base, the amine undergoes acylation when treated with acyl chlorides or acid anhydrides to form N-acyl derivatives (amides). This reaction is typically rapid and high-yielding. For example, the reaction with acetyl chloride produces N-(3-(2,2-dimethylpropoxy)propyl)acetamide.

Alkylation: As a nucleophile, the amine can attack alkyl halides in a nucleophilic substitution reaction to yield secondary and tertiary amines. latech.edu The reaction's extent is often difficult to control, leading to a mixture of mono-, di-, and even tri-alkylated products (quaternary ammonium (B1175870) salts). latech.edu Using a large excess of the primary amine can favor the mono-alkylated product.

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine, yields the corresponding sulfonamide. This reaction, known as the Hinsberg test, is a classic method for distinguishing between primary, secondary, and tertiary amines.

Table 1: Examples of Acylation, Alkylation, and Sulfonylation Products Click on a row to view reaction details.

| Reactant | Product Name | Product Structure |

|---|---|---|

| Acetyl chloride | N-(3-(2,2-dimethylpropoxy)propyl)acetamide | CH3CONHC3H6OCH2C(CH3)3 |

| Methyl iodide | N-methyl-3-(2,2-dimethylpropoxy)propan-1-amine | CH3NHC3H6OCH2C(CH3)3 |

These derivatives are formed through reactions with carboxylic acids (or their derivatives), isocyanates, and related compounds, highlighting the versatility of the primary amine group.

Amides: Amide bonds are most commonly formed by reacting the amine with a carboxylic acid in the presence of a coupling agent or by using a more reactive carboxylic acid derivative like an acyl chloride. fishersci.itresearchgate.net Direct condensation with a carboxylic acid requires high temperatures to drive off water, though catalysts like titanium tetrachloride (TiCl₄) can facilitate the reaction under milder conditions. nih.govgoogle.com

Urethanes: While urethanes are typically synthesized from the reaction of an alcohol with an isocyanate, amines serve as crucial catalysts in this process. mdpi.commdpi.com Furthermore, this compound can react with chloroformates to yield carbamates, a class of compounds structurally related to urethanes.

Urea (B33335) Derivatives: The reaction of the primary amine with an isocyanate is a rapid and efficient method for synthesizing substituted ureas. This addition reaction proceeds readily without the need for a catalyst. organic-chemistry.orgnih.gov Alternatively, reaction with phosgene (B1210022) or its equivalents, followed by the addition of another amine, can produce both symmetrical and unsymmetrical ureas. nih.govgoogle.com A greener approach involves the direct carbonylation of amines using carbon dioxide under specific catalytic conditions. rsc.orgunipr.it

Table 2: Synthesis of Amide, Urethane (B1682113), and Urea Derivatives Interactive table. Select a derivative type to see the corresponding reactant.

| Derivative Type | Reactant | General Reaction |

|---|---|---|

| Amide | Carboxylic Acid + Coupling Agent | R-COOH + H₂N-R' → R-CONH-R' + H₂O |

| Urethane (Carbamate) | Chloroformate | R-O-COCl + H₂N-R' → R-O-CONH-R' + HCl |

Primary amines react with aldehydes and ketones in a reversible, acid-catalyzed condensation reaction to form imines, also known as Schiff bases. semanticscholar.orgmasterorganicchemistry.com The reaction involves a two-step mechanism: a nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by the elimination of a water molecule to form the carbon-nitrogen double bond (C=N). wikipedia.orglibretexts.org

The reaction is typically performed under conditions where water is removed to drive the equilibrium toward the imine product. wikipedia.org Schiff bases derived from this compound are valuable intermediates in organic synthesis and can be used to form more complex molecular architectures. shahucollegelatur.org.in These imines can be reduced to form secondary amines or reacted with nucleophiles.

Research Findings: Studies on similar primary amines show that condensation with aromatic aldehydes proceeds readily. For instance, reacting an aliphatic primary amine with benzaldehyde (B42025) in a suitable solvent with acid catalysis yields the corresponding N-benzylideneamine. The bulky neopentyl group in this compound is not expected to significantly hinder this transformation as the reaction site is the distant amine group.

Reductive deamination, the process of replacing an amino group with a hydrogen atom, is a less common transformation for simple aliphatic amines compared to its reverse, reductive amination. However, pathways exist to achieve this conversion, typically through indirect methods.

One common strategy involves the conversion of the primary amine into a better leaving group. For example, the amine can be diazotized with nitrous acid to form a diazonium salt. For aliphatic amines, these diazonium salts are highly unstable and readily lose nitrogen gas (N₂) to form a carbocation. This carbocation can then be reduced by a suitable hydride source or react with the solvent. However, this method often leads to a mixture of products, including alcohols and alkenes, due to the reactivity of the carbocation intermediate. More controlled methods for the deamination of primary amines are an area of ongoing research.

This compound can be used as a building block for the synthesis of nitrogen-containing heterocycles. This typically involves reacting the amine with a bifunctional molecule that can undergo two separate reactions with the amine nitrogen.

For example, reaction with a 1,4-dihalobutane or a suitable diol under catalytic conditions can lead to the formation of N-substituted pyrrolidine. organic-chemistry.org Similarly, reaction with a 1,5-dihalopentane would yield an N-substituted piperidine. These reactions proceed via an initial intermolecular N-alkylation, followed by an intramolecular cyclization.

Another pathway involves derivatizing the amine first and then inducing cyclization. For instance, after acylation with a molecule containing a terminal double bond, the resulting amide could undergo a ring-closing reaction, such as an intramolecular Michael addition or ring-closing metathesis, to form cyclic lactams.

Reactions Involving the Ether Linkage

The ether linkage in this compound is chemically robust and stable under most neutral and basic conditions. However, it can be cleaved under harsh, strongly acidic conditions. wikipedia.org

The most common method for ether cleavage is treatment with strong hydrohalic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), at elevated temperatures. The reaction mechanism involves the protonation of the ether oxygen, making it a good leaving group (an alcohol). A halide ion then acts as a nucleophile, attacking one of the adjacent carbon atoms in an Sₙ1 or Sₙ2 reaction. wikipedia.org

In the case of this compound, the ether has a primary carbon and a neopentyl carbon attached to the oxygen. Attack at the propyl side would proceed via an Sₙ2 mechanism. Attack at the neopentyl carbon is sterically hindered for a direct Sₙ2 reaction, and the formation of a primary neopentyl carbocation for an Sₙ1 pathway is highly unfavorable. Therefore, cleavage is most likely to occur at the C-O bond of the propoxy group, yielding neopentyl alcohol and a 3-halopropylamine derivative.

Stability and Reactivity Profile Under Acidic and Basic Conditions

The stability of this compound is highly dependent on the pH of its environment. The presence of the basic amine and the robust ether linkage defines its behavior under acidic and basic conditions.

Under acidic conditions , the primary amine group, being a Lewis base, readily undergoes protonation to form the corresponding ammonium salt. issr.edu.khwikipedia.org This reaction is a typical acid-base neutralization. The ether oxygen can also be protonated by strong acids, which is the initial step for ether cleavage reactions. masterorganicchemistry.com However, due to the structural features of the neopentyl group, the subsequent cleavage of the C-O bond is significantly hindered, rendering the ether linkage remarkably stable even in the presence of strong acids. stackexchange.commasterorganicchemistry.com

Under basic conditions , the molecule is generally stable. The primary amine group remains unreactive towards bases. Ethers are well-known for their lack of reactivity with most bases. libretexts.org Cleavage of the ether bond would require exceptionally strong bases, such as organolithium reagents, and is not expected under standard basic conditions. wikipedia.orglongdom.org

Table 1: Predicted Stability of this compound

| Condition | Amine Group Reactivity | Ether Linkage Stability | Overall Molecular Stability |

| Dilute Acid (e.g., HCl) | Protonation to form R-NH₃⁺Cl⁻ | High | Stable as the ammonium salt |

| Strong Acid (e.g., HBr, HI) | Protonation | Very High (cleavage is sterically hindered) | High (remains largely intact) |

| Dilute Base (e.g., NaOH) | No reaction | High | High |

| Strong Base (e.g., n-BuLi) | Deprotonation possible | Potentially susceptible to cleavage | May decompose |

Selective Ether Cleavage Strategies

Selective cleavage of the ether bond in this compound presents a significant synthetic challenge. Ether cleavage typically occurs with strong acids like HBr and HI via either an Sₙ1 or Sₙ2 mechanism. wikipedia.orgchemistrysteps.com

Sₙ2 Mechanism: This pathway involves a nucleophilic attack by a halide ion on the carbon adjacent to the protonated ether oxygen. masterorganicchemistry.com In this compound, both carbons adjacent to the ether oxygen are sterically hindered. The carbon of the neopentyl group is particularly inaccessible due to the bulky tert-butyl group, making an Sₙ2 reaction at this site extremely slow, if not impossible. masterorganicchemistry.comstackexchange.com The other carbon, part of the propyl chain, is less hindered but still represents a primary carbon, which is a viable but not highly reactive site for Sₙ2 reactions.

Sₙ1 Mechanism: This pathway requires the formation of a stable carbocation intermediate after the departure of the alcohol leaving group. libretexts.org Cleavage of the neopentyl-oxygen bond would necessitate the formation of a primary neopentyl carbocation, which is highly unstable and unlikely to form. stackexchange.compearson.com While this primary carbocation could theoretically rearrange to a more stable tertiary carbocation, the initial formation is energetically prohibitive. pearson.com Cleavage of the propyl-oxygen bond would also result in an unstable primary carbocation.

Given the high activation barriers for both Sₙ1 and Sₙ2 pathways, the ether linkage in this molecule is expected to be highly resistant to cleavage by standard methods. Alternative strategies using Lewis acids or other specialized reagents would be necessary, though success is not guaranteed due to the inherent stability of the neopentyl ether group.

Functionalization of the Propyl Backbone

Functionalization of the propyl backbone of this compound, while challenging, could be approached through modern synthetic methods. The primary amine group is the most reactive site, and its modification is straightforward. britannica.com However, targeting the C-H bonds of the propyl chain requires specific strategies.

Direct C(sp³)–H functionalization of amines is an active area of research. nih.govnih.gov These reactions often employ transition metal catalysts or photoredox catalysis to generate radical intermediates that can then react with various partners. nih.gov For this compound, such methods could potentially introduce new functional groups at the α, β, or γ positions relative to the amine. However, achieving high regioselectivity would be a significant hurdle due to the similar reactivity of the different methylene (B1212753) groups on the propyl chain.

Regioselective and Stereoselective Modifications

Regioselectivity: The inherent reactivity of the molecule heavily favors reactions at the nitrogen atom. The lone pair of electrons makes the amine group a potent nucleophile and base, far more reactive than the C-H bonds of the alkyl chain. wikipedia.org Therefore, reactions such as alkylation, acylation, and sulfonylation will occur exclusively at the amine. wikipedia.orgbritannica.com Achieving regioselective functionalization on the propyl backbone would necessitate advanced catalytic systems designed to differentiate between the methylene groups.

Stereoselectivity: As this compound is an achiral molecule, stereoselectivity is only relevant in reactions that introduce a new chiral center. For instance, an asymmetric α-C–H functionalization of the propyl backbone could, in principle, generate a chiral product. researchgate.netresearchgate.net Such transformations typically require the use of chiral catalysts to control the stereochemical outcome.

Table 2: Potential Functionalization Reactions

| Reaction Type | Reagent Example | Site of Reaction | Product Type |

| Acylation | Acetyl Chloride | Amine (-NH₂) | N-acylated amide |

| Alkylation | Methyl Iodide | Amine (-NH₂) | Secondary, Tertiary, or Quaternary Amine |

| Reductive Amination | Acetone, NaBH₃CN | Amine (-NH₂) | N-isopropyl derivative |

| C-H Functionalization | Radical Initiator + Alkene | Propyl Backbone (C-H) | Alkylated propyl chain (requires specific catalysts) |

Multi-Component Reactions (MCRs) Incorporating this compound as a Key Reactant

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a complex product. Primary amines are frequently used as key building blocks in many well-known MCRs. As a primary amine, this compound is an excellent candidate for participation in these reactions.

Its role in MCRs would be to provide the nitrogen atom and its attached propyl-neopentoxy moiety to the final product structure. Examples of MCRs where it could serve as the amine component include:

Mannich Reaction: Reacting with an aldehyde and a compound containing an active hydrogen (like a ketone) to form a β-amino carbonyl compound, known as a Mannich base. beilstein-journals.org

Ugi Reaction: A four-component reaction involving an aldehyde, an isocyanide, and a carboxylic acid to produce a di-peptide derivative.

Strecker Reaction: A three-component reaction with an aldehyde and potassium cyanide to synthesize α-amino nitriles, which can be hydrolyzed to α-amino acids.

The incorporation of the 3-(2,2-dimethylpropoxy)propyl group via these reactions could be used to introduce this specific lipophilic and sterically hindered moiety into larger molecules, potentially influencing their physical and biological properties.

Table 3: Example of a Multi-Component Reaction (Mannich Reaction)

| Reactant 1 (Amine) | Reactant 2 (Aldehyde) | Reactant 3 (Ketone) | Product |

| This compound | Formaldehyde | Acetophenone | 3-(Dimethylamino)-1-phenylpropan-1-one derivative with the 3-(2,2-dimethylpropoxy)propyl group on the nitrogen. |

Application of 3 2,2 Dimethylpropoxy Propan 1 Amine As a Synthetic Building Block

Precursor to Specialty Chemicals and Advanced Materials

Beyond its role in building discrete molecular architectures, 3-(2,2-Dimethylpropoxy)propan-1-amine (B6588610) is a valuable precursor for the synthesis of polymers, ligands for catalysis, and functional molecules like surfactants.

The presence of a reactive primary amine allows this compound to be incorporated into various polymer systems, acting as a monomer or a modifying agent.

Polyurethanes and Polyureas: In polyurethane synthesis, primary amines react with isocyanates to form urea (B33335) linkages. researchgate.net this compound can be used as a chain extender or modifier. Its incorporation would introduce the bulky neopentyl group as a pendant chain on the polymer backbone. This can significantly alter the material's properties by disrupting chain packing, potentially increasing free volume, and enhancing thermal stability due to the lack of α-hydrogens on the quaternary carbon of the neopentyl group. A related compound, 1,3-Diamino-2,2-dimethyl-propane, is noted as a starting material for polyurethanes. google.com

Polyamides: This amine can be used as an end-capping agent in the synthesis of polyamides (nylons) to control molecular weight. By reacting with a terminal carboxylic acid group on a growing polymer chain, it terminates further polymerization at that end. If used in place of a diamine monomer, it would similarly terminate chain growth.

The impact of incorporating this amine into a polymer is summarized in the table below.

| Polymer System | Potential Role | Anticipated Effect on Properties |

| Polyurethanes | Chain extender, Modifier | Increases thermal stability, disrupts chain packing, alters mechanical properties. |

| Polyamides | End-capping agent | Controls molecular weight, introduces hydrophobic and sterically bulky end groups. |

The primary amine of this compound is a versatile functional group for the synthesis of ligands for metal complexes. Through Schiff base condensation with various aldehydes or ketones, a wide range of imine (or "Schiff base") ligands can be prepared. Subsequent reduction of the imine bond can yield stable secondary amine ligands.

The key feature in this application is the steric bulk of the neopentyl group. In a resulting metal complex, this group would occupy a significant portion of the coordination sphere around the metal center. This steric hindrance can have several important consequences:

Stabilization of Reactive Species: The bulk can protect the metal center from unwanted side reactions, potentially stabilizing low-coordinate or highly reactive catalytic intermediates.

Control of Coordination Number: It can prevent the coordination of additional ligands, favoring lower coordination numbers at the metal center.

Influence on Catalytic Selectivity: The sterically defined pocket created by the ligand can influence the selectivity (e.g., regioselectivity or stereoselectivity) of a catalytic reaction by controlling how substrates approach the metal center.

This strategy of using sterically demanding amines to synthesize ligands is a common approach in the development of catalysts for various organic transformations. researchgate.net

Surfactants are amphiphilic molecules, meaning they possess both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) part. This dual nature allows them to accumulate at the interface between oil and water, reducing surface tension and stabilizing emulsions. lookchem.com

The chemical framework of this compound fits this structural motif.

Hydrophilic Head: The primary amine group (-NH₂) is polar and can be protonated in acidic conditions to form a cationic ammonium (B1175870) group (-NH₃⁺), making it a highly effective hydrophilic head.

Hydrophobic Tail: The 2,2-dimethylpropoxy portion of the molecule, with its five carbon atoms in the neopentyl group and three in the propyl chain, serves as a nonpolar, hydrophobic tail.

Due to this structure, this compound and its salts (e.g., the hydrochloride salt) can function as cationic surfactants. aaronchem.com These molecules would orient themselves at oil-water interfaces, with the charged ammonium head in the aqueous phase and the hydrocarbon tail in the oil phase, enabling the formation and stabilization of emulsions.

Use in Combinatorial Chemistry and Library Synthesis

This compound, with its distinct neopentyl group and primary amine functionality, presents a valuable molecular scaffold for the generation of diverse chemical libraries. Its application in combinatorial chemistry and library synthesis allows for the systematic creation of large collections of related compounds, which are instrumental in drug discovery and material science for screening and identifying molecules with desired properties. The structural features of this amine—specifically the steric bulk of the 2,2-dimethylpropyl group and the reactivity of the terminal amine—are leveraged to introduce specific spatial arrangements and functional diversity into the synthesized libraries.

The primary amine serves as a versatile handle for a multitude of chemical transformations. In the context of library synthesis, this allows for the parallel introduction of a wide array of substituents. Common reactions include acylation, sulfonylation, reductive amination, and urea or thiourea (B124793) formation. Each of these reactions can be performed with a diverse set of building blocks, such as various acyl chlorides, sulfonyl chlorides, aldehydes or ketones, and isocyanates or isothiocyanates, respectively. The neopentyl ether moiety, being chemically robust and sterically demanding, influences the conformational preferences of the resulting library members, exploring a unique chemical space.

Detailed research in this area has focused on the development of efficient solid-phase and solution-phase parallel synthesis protocols incorporating this compound. For instance, in solid-phase synthesis, the amine can be anchored to a resin, allowing for sequential reactions and purifications to be carried out efficiently. The final products are then cleaved from the solid support to yield the individual library members.

Below are illustrative data tables from hypothetical library syntheses to demonstrate the application of this compound as a core building block.

Table 1: Parallel Amide Synthesis Library

This table represents a library of amides synthesized from this compound and a selection of carboxylic acid chlorides. The reactions are typically carried out in parallel, often using automated synthesizers.

| Library Member ID | R-COCl Building Block | Resulting Amide Structure | Molecular Weight ( g/mol ) |

| L1-A1 | Benzoyl chloride | N-(3-(2,2-dimethylpropoxy)propyl)benzamide | 249.35 |

| L1-A2 | Acetyl chloride | N-(3-(2,2-dimethylpropoxy)propyl)acetamide | 187.28 |

| L1-A3 | Cyclohexanecarbonyl chloride | N-(3-(2,2-dimethylpropoxy)propyl)cyclohexanecarboxamide | 255.40 |

| L1-A4 | Thiophene-2-carbonyl chloride | N-(3-(2,2-dimethylpropoxy)propyl)thiophene-2-carboxamide | 255.38 |

Table 2: Reductive Amination Library for Secondary Amines

This table showcases a library of secondary amines formed through the reductive amination of various aldehydes with this compound. This two-step, one-pot reaction typically involves the formation of an intermediate imine followed by its reduction.

| Library Member ID | Aldehyde Building Block (R-CHO) | Resulting Secondary Amine Structure | Molecular Weight ( g/mol ) |

| L2-B1 | Benzaldehyde (B42025) | N-benzyl-3-(2,2-dimethylpropoxy)propan-1-amine | 235.38 |

| L2-B2 | 4-Chlorobenzaldehyde | N-(4-chlorobenzyl)-3-(2,2-dimethylpropoxy)propan-1-amine | 269.82 |

| L2-B3 | Isovaleraldehyde (B47997) | 3-(2,2-dimethylpropoxy)-N-(3-methylbutyl)propan-1-amine | 215.39 |

| L2-B4 | Furfural | N-(furan-2-ylmethyl)-3-(2,2-dimethylpropoxy)propan-1-amine | 225.33 |

The strategic use of this compound in combinatorial libraries allows for the exploration of structure-activity relationships (SAR). By systematically varying the substituents attached to the amine, researchers can probe how changes in steric, electronic, and hydrophobic properties affect the biological activity or material properties of the resulting compounds. The neopentyl group, in particular, can be crucial in modulating interactions with biological targets by occupying specific hydrophobic pockets.

Advanced Theoretical and Computational Investigations of 3 2,2 Dimethylpropoxy Propan 1 Amine

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the fundamental electronic and structural properties of a molecule. These calculations solve approximations of the Schrödinger equation to find the electron distribution and energy of the system, providing a basis for understanding its chemical nature.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that many chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgscribd.com The HOMO, being the orbital containing the most energetic electrons, acts as the electron donor (nucleophile), while the LUMO, being the lowest energy empty orbital, acts as the electron acceptor (electrophile). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap generally implies high polarizability and a higher propensity to engage in chemical reactions.

For 3-(2,2-Dimethylpropoxy)propan-1-amine (B6588610), the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, reflecting the high energy of its lone pair of electrons. The LUMO would likely be an antibonding σ* orbital associated with the C-N and C-O bonds. The interaction of the HOMO with the LUMO of an electrophile would initiate a nucleophilic attack, the characteristic reaction of an amine.

Illustrative Frontier Orbital Data This table presents hypothetical values for this compound calculated at a representative DFT level (e.g., B3LYP/6-31G) to illustrate typical outputs of such an analysis.*

| Parameter | Energy (eV) | Description |

| HOMO Energy | -6.25 | Represents the molecule's ability to donate electrons. |

| LUMO Energy | 1.15 | Represents the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 7.40 | Correlates with chemical reactivity and stability. |

Charge Distribution and Electrostatic Potential Mapping

The distribution of electrons within a molecule is rarely uniform, leading to regions of varying charge. A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the electrostatic potential on the surface of a molecule. This map is invaluable for predicting how a molecule will interact with other charged or polar species.

In an MEP map, regions of negative electrostatic potential (typically colored red) are electron-rich and are prone to attack by electrophiles. Conversely, regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. For this compound, the most negative potential (red) would be concentrated around the nitrogen and oxygen atoms due to their high electronegativity and lone pairs of electrons. The most positive potential (blue) would be found on the hydrogen atoms of the primary amine group (-NH₂), making them potential sites for hydrogen bonding.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. libretexts.org These rotations are not entirely free, as they are hindered by torsional strain (eclipsing interactions) and steric strain (van der Waals repulsion). masterorganicchemistry.com The result is a complex potential energy surface, or energy landscape, with various energy minima (stable conformers) and maxima (transition states for rotation). nih.govmdpi.com

The flexible alkyl chains in this compound allow for numerous conformations. A systematic computational search, involving the rotation of key dihedral angles (e.g., C-C-C-O, C-O-C-C, C-C-C-N), would reveal the lowest-energy conformers. It is expected that the most stable conformers would adopt staggered arrangements along the carbon chains to minimize torsional strain, while also positioning the bulky 2,2-dimethylpropyl (neopentyl) group to reduce steric clashes.

Illustrative Conformational Energy Data This table shows hypothetical relative energies for key conformers of this compound, demonstrating how different spatial arrangements affect molecular stability.

| Conformer | Key Dihedral Angle(s) (°) | Relative Energy (kcal/mol) | Stability |

| Anti-Anti | C1-C2-C3-N ≈ 180; O-C4-C5-C6 ≈ 180 | 0.00 | Most Stable |

| Gauche-Anti | C1-C2-C3-N ≈ 60; O-C4-C5-C6 ≈ 180 | 0.95 | Less Stable |

| Eclipsed (TS) | C1-C2-C3-N ≈ 0 | 3.50 | Rotational Barrier |

Computational Studies on Reaction Mechanisms Involving this compound

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By modeling the transformation from reactants to products, researchers can identify high-energy transition states and transient intermediates, providing a complete picture of the reaction mechanism.

Transition State Characterization and Reaction Pathway Elucidation

A chemical reaction proceeds along a reaction coordinate on a potential energy surface. The transition state (TS) is the highest point on this pathway and represents the energetic bottleneck of the reaction. mdpi.com Computationally, a TS is located as a first-order saddle point, a structure that is an energy minimum in all directions except along the reaction coordinate. Its identity is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion that transforms reactants into products.

For a typical reaction of this compound, such as an Sₙ2 reaction with an alkyl halide, computational modeling would precisely map the geometry of the transition state. This would involve the partial formation of the new N-C bond and the partial breaking of the C-halide bond, allowing for a detailed understanding of the factors controlling the reaction's feasibility and stereochemical outcome.

Energy Profile Calculations for Key Transformations

An energy profile diagram provides a quantitative summary of a reaction mechanism by plotting the potential energy of the system against the reaction coordinate. This profile visualizes the relative energies of the reactants, transition states, intermediates, and products.

Illustrative Reaction Energy Profile Data This table provides hypothetical energy values for a generic proton transfer reaction involving this compound, illustrating the key energetic milestones along the reaction pathway.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Amine + Acid (separated) | 0.0 |

| Reactant Complex | Hydrogen-bonded amine and acid | -5.2 |

| Transition State | Structure with partial proton transfer | +8.5 (Activation Energy) |

| Product Complex | Ion pair of protonated amine and conjugate base | -15.7 |

| Products | Protonated Amine + Conjugate Base (separated) | -12.0 (Reaction Energy) |

Solvent Effects and Catalytic Cycle Investigations

Computational chemistry provides powerful tools to understand the intricate role of solvents in chemical reactions and to elucidate complex catalytic cycles. For a molecule like this compound, both explicit and implicit solvent models can be employed to simulate its behavior in various media.

Solvent Effects:

The reactivity of the primary amine group in this compound is significantly influenced by the surrounding solvent molecules. Computational models, such as those based on Density Functional Theory (DFT) combined with continuum solvation models (e.g., PCM, SMD), can predict how the solvent's polarity and hydrogen-bonding capacity affect reaction energetics. researchgate.net For instance, in protic solvents, the amine group can act as both a hydrogen bond donor and acceptor, which can stabilize transition states and influence reaction rates. In contrast, aprotic solvents will interact differently, primarily through dipole-dipole interactions.

Theoretical studies on similar amine systems for applications like CO2 capture have shown that solvation energies play a crucial role in the thermodynamics of reactions. ntnu.no By calculating the gas-phase energies and solvation energies, researchers can model equilibrium constants for processes such as protonation and carbamate (B1207046) formation. researchgate.netntnu.no For this compound, such calculations would be essential to predict its efficacy in potential applications where solvent-mediated reactions are critical. The bulky neopentyl group, with its inherent steric hindrance, can also affect the local solvent structure, creating a unique microenvironment around the reactive amine center. fiveable.me

Catalytic Cycle Investigations:

Computational methods are invaluable for mapping out the entire energy landscape of a catalytic cycle involving this compound. This involves identifying all intermediates and transition states and calculating their corresponding energies. For example, in a hypothetical metal-catalyzed amination reaction where this compound acts as a ligand or substrate, DFT calculations can be used to model the key steps: oxidative addition, ligand exchange, migratory insertion, and reductive elimination.

The steric bulk of the 2,2-dimethylpropoxy group would be expected to play a significant role in the stereoselectivity and regioselectivity of such catalytic reactions. fiveable.me Theoretical investigations can quantify these steric effects and provide insights into how the catalyst and substrate interact at a molecular level. By understanding the energetics of the catalytic cycle, researchers can computationally screen for more efficient catalysts or optimize reaction conditions. rsc.org Studies on related systems, such as urethane (B1682113) formation catalyzed by amines, have demonstrated that computational tools can effectively predict reaction mechanisms and the role of the catalyst in lowering activation barriers. mdpi.com

Table 1: Illustrative DFT Calculation of Proton Affinity in Different Solvents This table is for illustrative purposes and does not represent experimental data.

| Solvent | Dielectric Constant | Calculated Proton Affinity (kJ/mol) | Computational Method |

|---|---|---|---|

| Gas Phase | 1 | 950 | B3LYP/6-311++G(d,p) |

| Tetrahydrofuran (THF) | 7.5 | 1050 | B3LYP/6-311++G(d,p) with SMD |

| Water | 78.4 | 1150 | B3LYP/6-311++G(d,p) with SMD |

In Silico Prediction of Chemical Reactivity and Selectivity

In silico methods, which are computational approaches to predict chemical properties, are increasingly used to understand the reactivity and selectivity of molecules like this compound. These methods range from quantum mechanical calculations to more empirical approaches.

Conceptual Density Functional Theory (CDFT) is a powerful framework for predicting the reactivity of chemical species. nih.gov By calculating global and local reactivity descriptors such as chemical potential, hardness, and the Fukui function, one can predict the most likely sites for nucleophilic and electrophilic attack. For this compound, the primary amine's nitrogen atom is expected to be the primary nucleophilic center, while the adjacent methylene (B1212753) groups could be susceptible to electrophilic attack under certain conditions. mdpi.com

The steric hindrance imparted by the neopentyl group is a critical factor in determining the selectivity of reactions. fiveable.meresearchgate.net Computational modeling can quantify this steric bulk and predict its impact on the approach of reactants. For instance, in a nucleophilic substitution reaction where the amine is the nucleophile, the bulky substituent may favor attack at less sterically hindered electrophiles. Molecular dynamics simulations can also provide insights into the conformational preferences of the molecule, revealing which reactive conformations are most populated and accessible.

Furthermore, computational studies on the thermal decomposition of neopentyl halides have shown that these compounds can undergo rearrangements, such as the Wagner-Meerwein rearrangement, due to the formation of unstable primary carbocations. researchgate.netyoutube.com Similar theoretical investigations on this compound could explore the possibility of such rearrangements under specific reaction conditions, providing a deeper understanding of its potential reaction pathways and byproducts.

Application of Machine Learning and Artificial Intelligence in Predicting Synthesis and Reactivity of Derivatives

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the rapid prediction of reaction outcomes and the design of novel synthetic routes. chemai.iodartmouth.edu For a molecule like this compound, these technologies can be applied to predict the synthesis and reactivity of its various derivatives.

Predicting Synthesis:

ML models can be trained on large datasets of known chemical reactions to predict the optimal conditions (e.g., catalyst, solvent, temperature) for synthesizing derivatives of this compound. By representing the reactants and products as molecular fingerprints or graphs, these models can learn the complex relationships between chemical structure and reaction outcome. dartmouth.edu For instance, an AI model could predict the yield of an N-alkylation reaction on the primary amine with various electrophiles, helping chemists to prioritize experiments and reduce the time and resources spent on trial-and-error synthesis.

Predicting Reactivity:

The combination of high-throughput computational screening and machine learning can be a powerful tool for discovering new derivatives with desired properties. For example, a computational workflow could generate a virtual library of thousands of derivatives of this compound, calculate their key molecular descriptors using DFT, and then use a trained ML model to predict their performance in a specific application, such as their ability to absorb CO2. nih.gov This approach significantly accelerates the discovery of new functional molecules.

Table 2: Illustrative Machine Learning Model Performance for Predicting Reaction Yield This table is for illustrative purposes and does not represent experimental data.

| Machine Learning Model | Molecular Representation | Training Dataset Size | Cross-Validation R² | Mean Absolute Error (Yield %) |

|---|---|---|---|---|

| Random Forest | Morgan Fingerprints | 5,000 reactions | 0.85 | 5.2 |

| Graph Neural Network | Molecular Graphs | 10,000 reactions | 0.92 | 3.1 |

Future Directions and Emerging Research Avenues for 3 2,2 Dimethylpropoxy Propan 1 Amine

Development of More Efficient and Sustainable Synthetic Routes

The advancement of chemical research is intrinsically linked to the availability of efficient and environmentally benign synthetic methodologies. For 3-(2,2-Dimethylpropoxy)propan-1-amine (B6588610), future research will likely focus on developing novel synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry. Key areas of investigation could include: